ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Description
This compound belongs to the triazolothiadiazine class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazine heterocyclic core. The structure features a 2-chlorophenyl group at position 3 and an ethyl acetate moiety at position 6 (Fig. 1). Its synthesis likely employs multicomponent reactions (MCRs), a method widely used for triazolothiadiazines due to high atom economy and efficiency . For instance, MCRs involving α-halocarbonyl compounds and 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole derivatives are common . While direct synthesis data for this compound is sparse, analogs (e.g., 4-chlorophenyl or 2,4-dichlorophenyl variants) suggest similar synthetic pathways .
Properties
IUPAC Name |
ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-9-8-22-14-17-16-13(19(14)18-9)10-5-3-4-6-11(10)15/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIPFWLYBTYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate exhibits several pharmacological properties:
Anticancer Activity
Research indicates that derivatives of the triazolo-thiadiazine scaffold have shown promising anticancer effects. For instance:
- Compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays .
- The structure–activity relationship (SAR) studies highlight that modifications on the thiadiazine core can enhance anticancer potency.
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential:
- Various derivatives have demonstrated activity against bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .
Anti-inflammatory Effects
This compound has been implicated in anti-inflammatory responses:
- Studies suggest that compounds within this class can inhibit inflammatory mediators and pathways involved in chronic inflammation .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes:
- It has shown activity against carbonic anhydrase and cholinesterase enzymes which are crucial in several physiological processes and disease mechanisms .
Synthesis Routes
The synthesis of this compound can be achieved through several methodologies:
- Cyclocondensation Reactions : Utilizing 4-amino-3-mercaptotriazoles with various electrophiles to form the triazolo-thiadiazine nucleus.
- Acid-Catalyzed Cyclization : Involves the reaction of hydrazinyl derivatives with ortho esters to construct the triazole ring .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, derivatives of this compound were synthesized and tested against MCF-7 cells. Results indicated a significant reduction in cell viability at certain concentrations compared to controls. This suggests potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A recent review highlighted the antimicrobial properties of triazolo-thiadiazine derivatives. This compound was noted for its effectiveness against resistant bacterial strains when modified appropriately .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-chlorophenyl group distinguishes this compound from analogs. Key comparisons include:
Multicomponent Reactions (MCRs)
MCRs are pivotal for constructing the triazolothiadiazine core. For example:
- Pavurala and Vedula synthesized 3-pyrazolyl derivatives via MCRs of α-halocarbonyl compounds, triazole derivatives, and coumarins (yields >85%) .
- Sujata et al. reported one-pot synthesis of pyrazole-linked triazolothiadiazines using acetic acid catalysis (Scheme 20, ) .
The target compound likely follows similar protocols, substituting 2-chlorophenyl precursors for aryl groups.
Crystallographic Insights
Crystal structures (e.g., ) reveal that the 1,3,4-thiadiazine ring adopts a half-boat conformation , while the triazole ring forms a dihedral angle with the aryl group. This conformation influences packing efficiency and hydrogen-bonding interactions, critical for stability and solubility .
Key Research Findings
Biological Activity
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate (CAS Number: 565179-70-6) is a compound belonging to the class of triazolo-thiadiazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13ClN4O2S
- Molecular Weight : 320.79 g/mol
- CAS Number : 565179-70-6
This compound features a triazole ring fused with a thiadiazine moiety, which is responsible for its varied biological activities.
Pharmacological Properties
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analyses have been crucial in understanding how modifications to the triazolo-thiadiazine structure influence biological activity. Key findings include:
- Substituents on the phenyl ring significantly affect anticancer potency.
- The presence of electron-withdrawing groups enhances enzyme inhibition activity.
These insights guide the design of more potent derivatives for targeted therapeutic applications.
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells | |
| Alkyl substituents | Enhanced enzyme inhibition |
Case Study 1: Anticancer Efficacy
In a study evaluating various triazolo-thiadiazine derivatives for their anticancer activity, this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to microtubule destabilization and subsequent apoptosis induction in treated cells .
Case Study 2: Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several thiadiazine derivatives. This compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial spectrum .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core in this compound?
The synthesis typically involves cyclocondensation reactions. For example:
- Hydrazonoyl halides react with 4-amino-3-mercaptotriazoles under triethylamine catalysis to form the thiadiazine ring. This method allows substitution at the 7-position with arylhydrazono groups .
- Multi-step sequences starting from 4-thioalkyl phenols can yield triazolo-thiadiazine derivatives via intermediates like 6-aryl-3-substituted phenoxymethyl compounds .
Key considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side products.
Q. How can X-ray crystallography validate the tautomeric forms and structural stability of this compound?
X-ray diffraction studies reveal:
- Tautomerism : The 7H tautomer is stabilized in the solid state due to intramolecular hydrogen bonding between the thiadiazine nitrogen and adjacent substituents .
- Coplanarity : The 2-chlorophenyl group at position 3 exhibits slight deviation from coplanarity (dihedral angle ~15°), influencing electronic conjugation .
Methodological tip : Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance electrophilicity at the C6-acetate position, facilitating nucleophilic attacks.
- Steric hindrance : Bulkier substituents at the 3-position reduce reaction rates. For example, replacing 2-chlorophenyl with 2,6-dichlorophenyl lowers yield by ~30% in amidation reactions .
Experimental design : Use DFT calculations (e.g., B3LYP/6-31G*) to map Fukui indices and predict reactive sites .
Q. What strategies resolve contradictions in biological activity data across analogs with similar structures?
Case study: Derivatives with 4-fluorophenyl vs. 2-chlorophenyl substituents show divergent antimicrobial activity despite similar LogP values.
- Solution : Perform molecular docking to assess binding pocket compatibility. For example, 2-chlorophenyl derivatives exhibit stronger π-π stacking with E. coli DNA gyrase (binding energy: −8.2 kcal/mol vs. −6.9 kcal/mol for 4-fluorophenyl analogs) .
Data analysis : Use hierarchical clustering to group analogs by electronic descriptors (e.g., Hammett σ constants) and steric parameters (e.g., Taft Es values).
Q. How can computational reaction path searching accelerate the discovery of novel derivatives?
- ICReDD’s approach : Combine quantum chemical calculations (e.g., artificial force-induced reaction method) with experimental feedback to predict viable pathways. For example, cyclization steps involving thiadiazine formation show activation energies <25 kcal/mol under solvent-free conditions .
- Automation : Employ high-throughput screening (HTS) with microreactors to test predicted pathways. A recent study achieved 85% accuracy in predicting regioselectivity for triazolo-thiadiazine derivatives .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing tautomeric equilibria in solution?
- NMR spectroscopy : -NMR in DMSO-d6 reveals dynamic tautomerism via broadened signals for NH protons.
- UV-Vis spectroscopy : pH-dependent λmax shifts (e.g., 290 nm → 315 nm in acidic media) indicate protonation at N7 .
Advanced tip : Use - HMBC to correlate NH protons with nitrogen nuclei in the triazole ring .
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
- Case study : The condensation of 3-(2-chlorophenyl)-1,2,4-triazole with ethyl 2-bromoacetate in DMF requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
